Cligosiban

Descripción

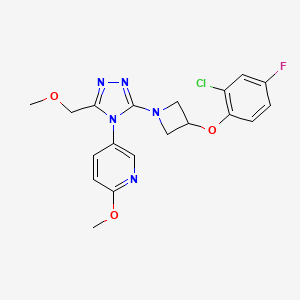

Structure

3D Structure

Propiedades

IUPAC Name |

5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFN5O3/c1-27-11-17-23-24-19(26(17)13-4-6-18(28-2)22-8-13)25-9-14(10-25)29-16-5-3-12(21)7-15(16)20/h3-8,14H,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIFCPBQMKPRCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC(C3)OC4=C(C=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900510-03-4 | |

| Record name | Cligosiban [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900510034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLIGOSIBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D361S17AIF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oxytocin Receptor Antagonism and its Effect on Ejaculatory Function: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oxytocin, a neurohypophysial hormone, plays a pivotal role in the central and peripheral regulation of male ejaculatory function. It is implicated in stimulating contractions of the reproductive tract smooth muscle, thereby facilitating sperm emission and expulsion. Consequently, the antagonism of the oxytocin receptor (OTR) has emerged as a promising therapeutic strategy for the management of ejaculatory disorders, particularly premature ejaculation (PE). This technical guide provides a comprehensive overview of the current understanding of OTR antagonism's impact on ejaculatory function, detailing the underlying signaling pathways, preclinical experimental models, and clinical trial data for key OTR antagonists. Methodological details for critical experiments are provided to facilitate replication and further investigation in the field.

The Role of Oxytocin in Male Ejaculatory Function

Oxytocin exerts its effects on ejaculation through a multi-level mechanism involving both the central nervous system (CNS) and peripheral tissues.

Central Mechanisms:

-

A surge of oxytocin is released from the neurohypophysis into the systemic circulation at the time of ejaculation.[1]

-

Centrally, oxytocin acts on various brain regions, including the paraventricular nucleus (PVN) of the hypothalamus, to modulate sexual behavior and the ejaculatory reflex.[1][2]

Peripheral Mechanisms:

-

Oxytocin receptors are widely distributed throughout the male reproductive tract, including the testis, epididymis, vas deferens, and prostate.[3][4]

-

Activation of these receptors stimulates contractions of the smooth muscle in these tissues, which is essential for the propulsion of seminal fluid during emission and ejaculation. In the epididymis, for instance, OTRs are present on smooth muscle cells and mediate contractility.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Ligand binding initiates a conformational change, leading to the activation of a downstream signaling cascade critical for smooth muscle contraction.

Diagram: Oxytocin Receptor Signaling Pathway

Caption: Oxytocin receptor signaling cascade leading to smooth muscle contraction.

The binding of oxytocin to its receptor activates Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

Preclinical Evaluation of Oxytocin Receptor Antagonists

Various animal models have been instrumental in elucidating the role of OTR antagonism in ejaculatory function.

Key Oxytocin Receptor Antagonists in Preclinical Research

-

Cligosiban (IX-01): A potent, selective, and centrally penetrant oxytocin receptor antagonist.

-

Epelsiban (GSK557296): A highly selective, non-peptide oxytocin receptor antagonist.

Experimental Models and Protocols

This model allows for the direct assessment of the physiological parameters of ejaculation, independent of sexual motivation and behavior.

Experimental Protocol:

-

Animal Preparation: Adult male Wistar rats are anesthetized with urethane. For central administration studies, a cannula is implanted into a cerebral ventricle (intracerebroventricular, i.c.v.) or a subdural catheter is placed for intrathecal (i.t.) injections.

-

Physiological Monitoring: Electrodes are placed in the bulbospongiosus muscle (BS) to record electromyographic (EMG) activity, a marker for the expulsion phase of ejaculation. A pressure transducer is inserted into the seminal vesicle to measure seminal vesicle pressure (SVP), which reflects the emission phase.

-

Induction of Ejaculation: Ejaculation is induced by the intravenous (i.v.) administration of a dopamine D2/D3 receptor agonist, such as apomorphine (typically 80 µg/kg, s.c.) or 7-hydroxy-2-(di-N-propylamino)tetralin (7-OH-DPAT).

-

Drug Administration: The oxytocin receptor antagonist (e.g., GSK557296) is administered via the desired route (i.v., i.c.v., or i.t.) prior to the administration of the ejaculatory-inducing agent.

-

Data Analysis: The occurrence of ejaculation is visually confirmed. SVP and BS-EMG recordings are analyzed to quantify the effects of the antagonist on the emission and expulsion phases.

Caption: Workflow for assessing OTR antagonist effects in an induced ejaculation model.

This model evaluates the impact of OTR antagonists on copulatory behavior in a more naturalistic setting.

Experimental Protocol:

-

Animal Selection and Housing: Sexually experienced male rats (e.g., Wistar or Sprague-Dawley) are used. They are housed individually to prevent social influences on sexual behavior.

-

Stimulus Females: Ovariectomized female rats are brought into behavioral estrus through sequential administration of estradiol benzoate and progesterone.

-

Copulatory Behavior Testing:

-

Male rats are habituated to the testing arena.

-

A receptive female is introduced into the arena.

-

Copulatory behaviors are recorded for a set period (e.g., 30 minutes).

-

Key parameters measured include:

-

Mount Latency (ML): Time from the introduction of the female to the first mount.

-

Intromission Latency (IL): Time from the introduction of the female to the first intromission.

-

Ejaculation Latency (EL): Time from the first intromission to ejaculation.

-

Mount Frequency (MF): Number of mounts before ejaculation.

-

Intromission Frequency (IF): Number of intromissions before ejaculation.

-

Post-Ejaculatory Interval (PEI): Time from ejaculation to the next copulatory series.

-

-

-

Drug Administration: The OTR antagonist is administered systemically (e.g., intraperitoneally or orally) at a specified time before the behavioral test.

-

Data Analysis: The copulatory parameters of the drug-treated group are compared to those of a vehicle-treated control group.

Summary of Preclinical Findings

| Antagonist | Animal Model | Route of Administration | Key Findings | Reference |

| This compound | Anesthetized Rat (Electromyography) | IV (0.9 mg/kg) | Reduced bulbospongiosus burst pattern and contraction amplitude associated with ejaculation. | |

| This compound | Anesthetized Rat (Apomorphine-induced ejaculation) | IV | Inhibited apomorphine-induced ejaculation. | |

| GSK557296 (Epelsiban) | Anesthetized Rat (7-OH-DPAT-induced ejaculation) | IV (high dose) | Reduced occurrence of ejaculation and increases in SVP; no effect on BS-EMG. | |

| GSK557296 (Epelsiban) | Anesthetized Rat (7-OH-DPAT-induced ejaculation) | i.c.v. | Dose-dependently inhibited ejaculation, increases in SVP, and BS contractions. | |

| GSK557296 (Epelsiban) | Anesthetized Rat (7-OH-DPAT-induced ejaculation) | i.t. (thoracic) | Dose-dependently inhibited ejaculation and increases in SVP; BS-EMG impaired only at the highest dose. | |

| GSK557296 (Epelsiban) | Anesthetized Rat (7-OH-DPAT-induced ejaculation) | i.t. (lumbar) | Dose-dependently inhibited ejaculation, increases in SVP, and BS contractions. |

Clinical Evaluation of Oxytocin Receptor Antagonists for Premature Ejaculation

The promising preclinical data led to the clinical investigation of OTR antagonists for the treatment of premature ejaculation in men.

Clinical Trial Methodologies

General Protocol for Phase II/III Trials:

-

Patient Population: Men diagnosed with lifelong PE according to the International Society for Sexual Medicine (ISSM) criteria, typically including an Intravaginal Ejaculatory Latency Time (IELT) of ≤1 minute in a high percentage of intercourse attempts.

-

Study Design: Randomized, double-blind, placebo-controlled trials.

-

Baseline Period: A run-in period of several weeks where patients record their IELT using a stopwatch during sexual intercourse to establish a baseline.

-

Treatment Period: Patients are randomized to receive the OTR antagonist or a placebo, to be taken "on-demand" a few hours before anticipated sexual activity.

-

Outcome Measures:

-

Primary Endpoint: Change from baseline in geometric mean IELT.

-

Secondary Endpoints: Patient-reported outcomes (PROs) such as control over ejaculation, ejaculation-related distress, and overall impression of change.

-

-

Data Collection: IELT and PROs are typically recorded by the patient in an electronic diary after each sexual event.

Caption: Logical flow of a typical randomized controlled trial for premature ejaculation.

Clinical Trial Results for Key OTR Antagonists

| Trial Name | Phase | N | Treatment Arms | Key IELT Results | Key PRO Results | Reference |

| PEPIX | IIa | 88 | This compound (400-800 mg, flexible dose) vs. Placebo | Mean increase in IELT from baseline: 61.0s (this compound) vs. 16.4s (Placebo); Fold change ratio: 1.9 (p=0.0079). | Statistically significant improvements in ejaculation control and distress for this compound. | |

| PEDRIX | IIb | 239 | This compound (400, 800, 1200 mg, fixed doses) vs. Placebo | No clinically or statistically significant differences in IELT change between any this compound dose and placebo. | No significant differences in PROs. |

| Trial (NCT01021553) | Phase | N | Treatment Arms | Key IELT Results | Key PRO Results | Reference |

| Phase 2 | II | 77 | Epelsiban (50 mg, 150 mg) vs. Placebo | No clinically or statistically significant change in IELT compared to placebo. Baseline IELT (min): Placebo (0.52), 50mg (0.63), 150mg (0.59). On-treatment IELT (min): Placebo (0.62), 50mg (0.72), 150mg (0.69). | Not specified as significantly different. |

Conclusion and Future Directions

The antagonism of the oxytocin receptor presents a theoretically sound and compelling strategy for the treatment of premature ejaculation. Preclinical studies have consistently demonstrated that blocking oxytocin signaling can inhibit the physiological processes of ejaculation in animal models. However, the translation of these findings to the clinical setting has yielded mixed results.

The PEPIX trial for this compound showed promising efficacy, while the subsequent PEDRIX trial with a fixed-dose design failed to replicate these findings. Similarly, epelsiban did not demonstrate a significant effect on IELT in a Phase II trial. The discrepancy in the this compound trial outcomes highlights the complexities of clinical trial design for PE and may suggest that factors such as dosing flexibility could be important.

Future research should focus on:

-

Optimizing dosing strategies for OTR antagonists.

-

Investigating the potential for combination therapies.

-

Further elucidating the central versus peripheral sites of action of these antagonists in humans.

-

Developing more refined animal models that better predict clinical efficacy.

A deeper understanding of the nuanced role of the oxytocin system in human ejaculatory control will be crucial for the successful development of OTR antagonists as a mainstream treatment for premature ejaculation.

References

Cligosiban: An In-Depth Technical Guide to its Oxytocin Receptor Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cligosiban (formerly known as IX-01) is a novel, orally bioavailable, and centrally penetrant non-peptide antagonist of the oxytocin receptor. Developed initially by Pfizer and later by Ixchelsis Ltd., it has been investigated primarily for the treatment of premature ejaculation, a condition in which the oxytocin system is believed to play a significant role. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound for the human oxytocin receptor. The document details the quantitative pharmacological data, representative experimental methodologies for determining these parameters, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity and Selectivity Profile

The binding affinity of this compound for the human oxytocin receptor and its selectivity over the structurally related human vasopressin (V1a, V1b, and V2) receptors have been determined through in vitro functional assays. The data presented below is crucial for understanding the pharmacological specificity of this compound.

| Target Receptor | Ligand | Assay Type | pA2 | Kb (nmol/L) | Selectivity (fold) vs. Oxytocin Receptor | Reference |

| Human Oxytocin Receptor (native) | This compound | Functional Antagonism | 8.24 | 5.7 | - | [1] |

| Human V1a Vasopressin Receptor | This compound | Functional Antagonism | - | >570 | >100 | [1] |

| Human V1b Vasopressin Receptor | This compound | Functional Antagonism | - | >570 | >100 | [1] |

| Human V2 Vasopressin Receptor | This compound | Functional Antagonism | - | >570 | >100 | [1] |

-

pA2 : The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

-

Kb : The equilibrium dissociation constant for an antagonist, representing the concentration at which 50% of the receptors are occupied by the antagonist. A lower Kb value indicates a higher binding affinity.

Experimental Protocols

While the precise, proprietary protocols used for the development of this compound are not publicly available, this section provides detailed, representative methodologies for the key experiments typically employed to determine the binding affinity and selectivity of a compound for the oxytocin and vasopressin receptors. These protocols are based on standard practices in the field.

Representative Protocol: Oxytocin Receptor Competitive Binding Assay

This protocol describes a typical radioligand competitive binding assay to determine the affinity of a test compound like this compound for the human oxytocin receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the human oxytocin receptor expressed in a recombinant cell line (e.g., CHO-K1 or HEK293 cells).

Materials:

-

Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor.

-

Radioligand: [3H]-Oxytocin or a selective high-affinity radio-labeled oxytocin receptor antagonist (e.g., [125I]-ornithine vasotocin analog).

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration System: 96-well glass fiber filter plates (e.g., GF/C) and a vacuum filtration manifold.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human oxytocin receptor to confluency.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer.

-

Non-specific Binding: Unlabeled oxytocin (1 µM final concentration).

-

Competition: Serial dilutions of this compound.

-

-

Add the radioligand to all wells at a final concentration at or below its Kd value.

-

Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the glass fiber filter plate using the vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Representative Protocol: Vasopressin Receptor (V1a, V1b, V2) Selectivity Assays

To determine the selectivity of this compound, similar competitive binding assays are performed using cell lines expressing the human V1a, V1b, and V2 vasopressin receptors.

Key Differences from the Oxytocin Receptor Assay:

-

Cell Lines: Use cell lines stably expressing the respective human vasopressin receptor subtype (V1a, V1b, or V2).

-

Radioligands:

-

V1a Receptor: Typically [3H]-Arginine Vasopressin (AVP) or a selective V1a antagonist radioligand.

-

V1b Receptor: Typically [3H]-Arginine Vasopressin.

-

V2 Receptor: Typically [3H]-Arginine Vasopressin.

-

-

Non-specific Binding Control: A high concentration of unlabeled Arginine Vasopressin.

The remainder of the protocol (membrane preparation, assay procedure, and data analysis) is analogous to the oxytocin receptor binding assay described above. The resulting Ki values for the vasopressin receptors are then compared to the Ki for the oxytocin receptor to determine the selectivity ratio.

Visualizations

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon activation by oxytocin, it initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent physiological effects. This compound acts as a competitive antagonist, blocking the binding of oxytocin to the receptor and thereby inhibiting this signaling pathway.

Caption: Oxytocin Receptor Gq Signaling Pathway and this compound's Point of Action.

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound.

References

Preclinical Evidence for Cligosiban in Premature Ejaculation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Premature ejaculation (PE) is a common male sexual dysfunction with limited treatment options. Emerging research has identified the oxytocin (OT) system as a key regulator of the ejaculatory process. Oxytocin, a neuropeptide produced in the hypothalamus, is known to have a stimulatory effect on ejaculation.[1] Consequently, antagonism of the oxytocin receptor (OTR) in the central nervous system (CNS) presents a promising therapeutic strategy for delaying ejaculation.[2][3] Cligosiban (formerly PF-3274167 and IX-01) is a novel, potent, and selective oxytocin receptor antagonist that has been investigated for the treatment of PE. This technical guide provides an in-depth overview of the preclinical evidence for this compound, focusing on its pharmacological profile, efficacy in animal models, and the underlying mechanisms of action.

Pharmacological Profile of this compound

In Vitro Potency and Selectivity

This compound has demonstrated high potency as an oxytocin receptor antagonist in various in vitro systems. Key quantitative data on its binding affinity and selectivity are summarized in Table 1. The compound exhibits a base dissociation constant (pKb) of 5.7 nmol/L against native human uterine smooth muscle cell OT receptors.[2] Notably, this compound shows similar antagonistic potency against human recombinant and rat native OT receptors, including those found on neuronal cells.[2]

A critical aspect of this compound's pharmacological profile is its high selectivity for the oxytocin receptor over the closely related vasopressin (AVP) receptors (V1a, V1b, and V2). This selectivity is crucial for minimizing potential off-target effects, as vasopressin receptors are involved in regulating blood pressure and fluid balance. This compound demonstrates over 100-fold selectivity for the human OTR compared to the human V1a, V1b, and V2 receptors.

| Receptor/Tissue | Assay Type | Species | This compound Potency (pKb/pA2) | Selectivity vs. OTR |

| Native OTR (Uterine Smooth Muscle) | Functional Antagonism | Human | 5.7 nmol/L | - |

| Recombinant OTR | Functional Antagonism | Human | High | - |

| Native OTR (Neuronal) | Functional Antagonism | Rat | High | - |

| Recombinant V1a Receptor | Functional Antagonism | Human | >100-fold lower than OTR | >100-fold |

| Recombinant V1b Receptor | Functional Antagonism | Human | >100-fold lower than OTR | >100-fold |

| Recombinant V2 Receptor | Functional Antagonism | Human | >100-fold lower than OTR | >100-fold |

Table 1: In Vitro Potency and Selectivity of this compound

Central Nervous System (CNS) Penetration

For an oxytocin antagonist to be effective in treating premature ejaculation, it must cross the blood-brain barrier to act on central neural pathways controlling ejaculation. Preclinical studies in rats have confirmed that this compound exhibits good CNS penetration. Following systemic administration, this compound was detected in the cerebrospinal fluid (CSF), indicating its ability to reach the brain and spinal cord.

Preclinical Efficacy in Animal Models

The in vivo efficacy of this compound has been evaluated in anesthetized rat models of ejaculatory physiology. These models allow for the direct assessment of the drug's effect on the physiological processes of ejaculation.

Electromyography (EMG) Model of Ejaculatory Physiology

This model measures the electrical activity of the bulbospongiosus muscle, which contracts rhythmically during ejaculation. In this model, a single intravenous (IV) bolus of this compound (0.9 mg/kg) was shown to reduce the characteristic bursting pattern and the amplitude of contractions of the bulbospongiosus muscle associated with ejaculation. This finding provides direct evidence that this compound can inhibit the peripheral expression of the ejaculatory response.

CNS Neuronal Firing Model

To confirm a central mechanism of action, the effect of this compound was assessed on oxytocin-mediated neuronal activity in the nucleus tractus solitarius (NTS), a brainstem region involved in processing sensory information and autonomic control. Using the same dosing regimen as in the EMG model (0.9 mg/kg IV bolus), this compound was found to modulate the neuronal firing response mediated by oxytocin in the NTS. This demonstrates that this compound can antagonize the effects of oxytocin on central neurons that are part of the ejaculatory control pathway.

| Animal Model | Key Parameter Measured | Dose of this compound | Observed Effect |

| Electromyography Model of Ejaculatory Physiology | Bulbospongiosus muscle burst pattern and contraction amplitude | 0.9 mg/kg IV | Reduction in burst pattern and contraction amplitude |

| CNS Neuronal Firing Model | Oxytocin-mediated neuronal firing in the Nucleus Tractus Solitarius | 0.9 mg/kg IV | Modulation of the oxytocin-mediated response |

Table 2: In Vivo Efficacy of this compound in Rat Models

Mechanism of Action: Oxytocin Receptor Signaling

This compound exerts its effects by blocking the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically initiates a signaling cascade that leads to smooth muscle contraction, a key component of the ejaculatory process. The diagram below illustrates the hypothesized signaling pathway inhibited by this compound.

Caption: Inhibition of the Oxytocin Receptor Signaling Pathway by this compound.

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

-

Receptor Source: Recombinant human oxytocin and vasopressin receptors expressed in cell lines (e.g., CHO or HEK293 cells) and native receptors from tissues such as human uterine smooth muscle and rat brain tissue.

-

Binding Assays: Radioligand binding assays are performed using a labeled ligand for the oxytocin and vasopressin receptors. Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined.

-

Functional Assays: The antagonistic activity of this compound is measured by its ability to inhibit the functional response induced by an agonist (e.g., oxytocin or vasopressin). This is often assessed by measuring changes in intracellular calcium levels using a fluorescent calcium indicator or by measuring the accumulation of second messengers like inositol phosphates. The pA2 or pKb value is calculated to quantify the antagonist potency.

Caption: Experimental Workflow for In Vitro Receptor Binding Assays.

Anesthetized Rat Electromyography (EMG) Model

-

Animal Preparation: Male rats are anesthetized (e.g., with urethane). Bipolar electrodes are inserted into the bulbospongiosus muscle to record EMG activity.

-

Induction of Ejaculation: Ejaculation is induced by a pro-ejaculatory agent such as apomorphine, a dopamine agonist.

-

Drug Administration: this compound or vehicle is administered intravenously prior to the administration of the pro-ejaculatory agent.

-

Data Acquisition and Analysis: The EMG signal is amplified, filtered, and recorded. The characteristic high-frequency bursting activity of the bulbospongiosus muscle during ejaculation is analyzed for parameters such as burst frequency, duration, and amplitude. The effect of this compound is quantified by comparing these parameters between the drug-treated and vehicle-treated groups.

Caption: Experimental Workflow for the Anesthetized Rat EMG Model.

Anesthetized Rat CNS Neuronal Firing Model

-

Animal Preparation: Male rats are anesthetized and placed in a stereotaxic frame. A recording microelectrode is lowered into the nucleus tractus solitarius (NTS).

-

Neuronal Firing Measurement: The spontaneous and evoked firing rate of individual NTS neurons is recorded.

-

Oxytocin Challenge: The response of NTS neurons to the local application of oxytocin or to a systemic stimulus known to release central oxytocin is established.

-

Drug Administration: this compound is administered intravenously, and the oxytocin challenge is repeated.

-

Data Analysis: The change in the neuronal firing rate in response to the oxytocin challenge before and after this compound administration is quantified to determine the antagonistic effect of this compound in the CNS.

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a treatment for premature ejaculation. It is a potent and highly selective oxytocin receptor antagonist with good CNS penetration. In vivo studies in rodent models have demonstrated its ability to inhibit the physiological expression of ejaculation and to modulate the central neuronal pathways involved in ejaculatory control. While clinical trial results have been mixed, the preclinical evidence robustly supports the hypothesis that central oxytocin receptor antagonism is a viable mechanism for delaying ejaculation. Further research may focus on optimizing dosing regimens and patient selection to translate the preclinical promise of this compound into clinical benefit.

References

- 1. Electrophysiological responses of neurones in the rat nucleus tractus solitarius to oxytocin-releasing stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxytocin Influences Male Sexual Activity via Non-synaptic Axonal Release in the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Oxytocin in Male Reproductive Physiology and Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Traditionally viewed as a female-centric hormone, oxytocin (OT) is now recognized as a critical regulator of male reproductive function and behavior. This technical guide provides an in-depth analysis of the physiological and behavioral roles of oxytocin in males, supported by quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways. Evidence conclusively demonstrates that oxytocin is synthesized locally in the male reproductive tract, including the testes, epididymis, and prostate, where it exerts paracrine effects in addition to its endocrine functions orchestrated by the hypothalamus.[1][2] Oxytocin is intricately involved in the mechanics of ejaculation, erectile function, testosterone synthesis, and spermatogenesis. Furthermore, it plays a significant role in modulating complex male sexual and social behaviors, including arousal, pair bonding, and social recognition. This guide aims to provide a comprehensive resource for researchers and professionals in drug development to facilitate a deeper understanding of oxytocin's potential as a therapeutic target for male reproductive and behavioral disorders.

Physiological Roles of Oxytocin in the Male Reproductive System

Ejaculation and Sperm Transport

Oxytocin plays a pivotal role in the ejaculatory process through its contractile effects on the smooth muscle of the reproductive tract. A burst of oxytocin is released from the neurohypophysis into the systemic circulation at the time of ejaculation, stimulating contractions of the vas deferens, epididymis, and prostate gland, which aids in the propulsion and release of sperm.[1][3][4] Oxytocin receptors (OTR) are present in the smooth muscle cells of the epididymis and mediate its contractility. In addition to its systemic effects, locally produced oxytocin within the male reproductive tract also contributes to these contractile functions in a paracrine manner.

Erectile Function

Oxytocin is a potent inducer of penile erection. Central administration of oxytocin, particularly into the paraventricular nucleus (PVN) of the hypothalamus, has been shown to elicit penile erections in male rats. This effect is mediated by oxytocinergic neurons projecting to extrahypothalamic areas of the brain and the spinal cord. The mechanism involves the activation of nitric oxide synthase (NOS) and the subsequent production of nitric oxide (NO), a key mediator of erectile function.

Testosterone Synthesis

The influence of oxytocin on testosterone production is complex, with studies showing both stimulatory and inhibitory effects depending on the context and duration of exposure. In vitro studies using isolated rat Leydig cells have demonstrated that oxytocin can directly stimulate basal testosterone production in a dose-dependent manner. This effect is mediated through specific oxytocin receptors on Leydig cells. Luteinizing hormone (LH) has been found to stimulate oxytocin production in Leydig cells, suggesting a potential regulatory loop. However, some research indicates that prolonged exposure to oxytocin might lead to a decrease in testosterone levels. Furthermore, oxytocin has been shown to modulate androgen metabolism by stimulating the conversion of testosterone to dihydrotestosterone (DHT) via the enzyme 5α-reductase. The relationship between oxytocin and testosterone is not unidirectional, as testosterone can also influence the sensitivity of oxytocin receptors in certain brain regions.

Spermatogenesis

Oxytocin is also implicated in the process of spermatogenesis. Oxytocin and its receptors have been identified in various testicular cells, including Leydig cells, Sertoli cells, and germ cells at different stages of development. Testicular oxytocin concentrations have been observed to increase with the onset of spermatogenesis. Studies in animal models suggest that oxytocin can influence sperm production and maturation. For instance, long-term oxytocin treatment in rabbits led to an increase in the proliferation of spermatogonia, spermatocytes, and spermatids, resulting in a higher sperm output. Oxytocin also appears to facilitate the release of mature sperm into the lumen of the seminiferous tubules by increasing their contractility.

Behavioral Roles of Oxytocin in Males

Sexual Behavior

Oxytocin significantly influences male sexual behavior, including arousal, motivation, and copulatory performance. Plasma oxytocin levels have been observed to increase during sexual arousal and are significantly higher at orgasm/ejaculation. Systemic or central administration of oxytocin in male rats has been shown to shorten the latency to the first mount, intromission, and ejaculation, indicating an increase in sexual activity and motivation. These effects are thought to be mediated by the action of oxytocin on the spinal ejaculation generator.

Social Behavior: Pair Bonding and Aggression

Oxytocin is a key modulator of social behaviors in males, including pair bonding and aggression. In monogamous species like the prairie vole, oxytocin plays a crucial role in the formation of partner preferences. Intranasal administration of oxytocin in men has been shown to increase trust and the ability to infer the emotions of others from facial expressions. It can also influence social dynamics by promoting a greater physical distance between men in a committed relationship and an attractive woman, suggesting a role in maintaining fidelity.

The role of oxytocin in aggression is context-dependent. While it generally promotes prosocial behaviors, it can also increase aggression towards outsiders or rivals, a phenomenon sometimes referred to as the "mama bear effect" extended to males. This suggests that oxytocin's primary role is to facilitate in-group cohesion and defense. Vasopressin, a structurally similar neuropeptide, also interacts with oxytocin systems to modulate social behaviors, with vasopressin being more predominantly linked to territoriality and aggression in males.

Quantitative Data on the Effects of Oxytocin in Males

The following tables summarize quantitative data from various studies on the effects of oxytocin on male reproductive physiology and behavior.

Table 1: Effects of Oxytocin on Male Sexual Behavior in Rats

| Parameter | Treatment | Effect | Reference |

| Mount Latency | Systemic Oxytocin | Significantly shortened | |

| Intromission Latency | Systemic Oxytocin | Significantly shortened | |

| Ejaculation Latency | Systemic Oxytocin | Significantly shortened | |

| Mount Frequency | Intranasal Oxytocin (10 mM) | Increased | |

| Intromission Frequency | Intranasal Oxytocin (10 mM) | Increased | |

| Ejaculation Frequency | Intranasal Oxytocin (10 mM) | Increased | |

| Post-Ejaculatory Interval | Intracerebroventricular Oxytocin | Lengthened |

Table 2: Effects of Oxytocin on Sperm Parameters

| Parameter | Species | Treatment | Effect | Reference |

| Sperm Count | Rabbit | Intravenous Oxytocin | Increased in first ejaculates | |

| Sperm Count | Human (oligospermic) | Intravenous Oxytocin (single dose) | No significant change | |

| Sperm Motility | Rat | Intranasal Oxytocin (chronic) | Significantly higher | |

| Progressive Motility | Rat | Intranasal Oxytocin (chronic) | Significantly higher | |

| Sperm Concentration | Human (infertile) | Correlated with serum oxytocin | Positive correlation | |

| Semen Volume | Human (infertile) | Correlated with serum oxytocin | Positive correlation |

Table 3: Effects of Oxytocin on Testosterone Levels

| Species | Experimental Model | Treatment | Effect on Testosterone | Reference |

| Rat | Isolated Leydig Cells | Oxytocin (10⁻⁹ to 10⁻⁵ M) | Increased basal production | |

| Rat | Isolated Leydig Cells | Oxytocin | No effect on LH-stimulated production | |

| Human | - | - | Relationship is complex and context-dependent |

Key Signaling Pathways

The physiological and behavioral effects of oxytocin are mediated through its binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by OTR activation is the Gq/11 protein-phospholipase C (PLC) pathway.

Caption: Oxytocin Receptor (OTR) Signaling Pathway.

Upon binding of oxytocin to its receptor, the Gαq/11 subunit is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses. These responses include smooth muscle contraction, which is crucial for ejaculation, and the release of neurotransmitters that modulate sexual and social behaviors.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of oxytocin in male reproductive physiology and behavior.

Assessment of Male Sexual Behavior in Rodents

-

Objective: To quantify the effects of oxytocin on male copulatory behavior.

-

Methodology:

-

Animals: Sexually experienced adult male rats are typically used. Female rats are brought into estrus through hormonal treatment (e.g., estradiol benzoate and progesterone).

-

Drug Administration: Oxytocin or a vehicle control is administered via various routes, such as intraperitoneally (IP), intracerebroventricularly (ICV), or intranasally, at a specified time before the behavioral test.

-

Behavioral Arena: The male rat is placed in a testing chamber and allowed to acclimatize. A sexually receptive female is then introduced.

-

Data Collection: The entire interaction is recorded for later analysis. The following parameters are scored:

-

Mount Latency: Time from the introduction of the female to the first mount.

-

Intromission Latency: Time to the first intromission.

-

Ejaculation Latency: Time to the first ejaculation.

-

Mount and Intromission Frequency: The number of mounts and intromissions preceding ejaculation.

-

Post-Ejaculatory Interval: The time from ejaculation to the resumption of copulatory behavior.

-

-

Measurement of Intracavernosal Pressure (ICP)

-

Objective: To assess erectile function in response to oxytocin.

-

Methodology:

-

Animal Preparation: Anesthetized male rats are used. The carotid artery is cannulated for continuous monitoring of mean arterial pressure (MAP).

-

ICP Cannulation: A needle connected to a pressure transducer is inserted into the corpus cavernosum of the penis to measure ICP.

-

Stimulation: The cavernous nerve is electrically stimulated to induce an erectile response. The voltage and frequency of stimulation are optimized to produce a submaximal response.

-

Drug Administration: Oxytocin or a vehicle is administered, and the erectile response to cavernous nerve stimulation is recorded.

-

Data Analysis: The key parameters measured are the maximal ICP and the total ICP (area under the curve). The ratio of ICP to MAP is often calculated to normalize for changes in systemic blood pressure.

-

In Vitro Leydig Cell Culture and Testosterone Measurement

-

Objective: To determine the direct effect of oxytocin on testosterone production by Leydig cells.

-

Methodology:

-

Leydig Cell Isolation: Leydig cells are isolated from the testes of adult rats using enzymatic digestion (e.g., collagenase) followed by purification on a density gradient (e.g., Percoll).

-

Cell Culture: The purified Leydig cells are cultured in a suitable medium.

-

Treatment: The cells are treated with varying concentrations of oxytocin, with or without LH, for a specified duration.

-

Sample Collection: The culture medium is collected at the end of the incubation period.

-

Testosterone Assay: The concentration of testosterone in the culture medium is measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Quantification of Spermatogenesis

-

Objective: To evaluate the effect of oxytocin on sperm production.

-

Methodology:

-

Tissue Preparation: Following a period of oxytocin or vehicle treatment, animals are euthanized, and the testes are collected and fixed. The tissue is then embedded in paraffin and sectioned.

-

Histological Staining: The sections are stained (e.g., with hematoxylin and eosin) to visualize the cellular components of the seminiferous tubules.

-

Morphometric Analysis:

-

Seminiferous Tubule Diameter: The diameter of multiple circular cross-sections of seminiferous tubules is measured using calibrated imaging software.

-

Germ Cell Counts: The number of different types of germ cells (spermatogonia, spermatocytes, and spermatids) within the seminiferous tubules is counted.

-

-

Sperm Output: For some studies, sperm from the cauda epididymis is collected and analyzed for concentration and motility using a computer-assisted sperm analysis (CASA) system.

-

Oxytocin and Oxytocin Receptor Localization

-

Objective: To identify the location of oxytocin and its receptors in male reproductive tissues and the brain.

-

Methodologies:

-

Immunohistochemistry (IHC): This technique uses specific antibodies to detect the presence of oxytocin or OTR in tissue sections. The antibody binding is visualized using a chromogenic or fluorescent label.

-

In Situ Hybridization (ISH): This method uses labeled nucleic acid probes to detect the presence of mRNA for oxytocin or OTR, providing evidence of local synthesis.

-

Receptor Autoradiography: This technique involves incubating tissue sections with a radiolabeled ligand that specifically binds to the OTR. The distribution of the receptor is then visualized by exposing the sections to film or a phosphor imaging screen.

-

Conclusion and Future Directions

The body of evidence presented in this guide unequivocally establishes oxytocin as a key player in male reproductive physiology and behavior. Its roles extend from the fundamental mechanics of ejaculation and erection to the intricate processes of steroidogenesis and spermatogenesis, and further to the complex modulation of sexual and social behaviors. The localized production of oxytocin within the male reproductive tract underscores its importance as a paracrine signaling molecule, acting in concert with its systemic endocrine effects.

For drug development professionals, the oxytocin system presents a promising target for novel therapeutic interventions. The development of selective oxytocin receptor agonists and antagonists could offer new treatment modalities for a range of male reproductive disorders, including ejaculatory dysfunction, erectile dysfunction, and potentially even some forms of infertility. Furthermore, the profound influence of oxytocin on social and sexual behaviors suggests its potential therapeutic application in addressing psychosexual disorders and conditions characterized by social deficits.

Future research should focus on further elucidating the precise molecular mechanisms underlying the diverse actions of oxytocin in males. A deeper understanding of the crosstalk between the oxytocin and other signaling pathways, such as the androgen and vasopressin systems, is crucial. Moreover, well-designed clinical trials in humans are needed to translate the promising findings from preclinical studies into effective and safe therapeutic strategies. The continued exploration of the multifaceted role of oxytocin in males holds significant promise for advancing the field of reproductive and behavioral medicine.

References

Cligosiban: A Technical Guide to its Potential Therapeutic Applications Beyond Premature Ejaculation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cligosiban, a potent and selective oxytocin receptor (OTR) antagonist, has been primarily investigated for the treatment of premature ejaculation (PE). However, the ubiquitous expression and diverse physiological roles of the oxytocin system throughout the body suggest a broader therapeutic potential for this compound. This technical guide provides an in-depth review of the preclinical and clinical data supporting the exploration of this compound for indications beyond PE. We delve into the molecular pharmacology of this compound, its mechanism of action, and the scientific rationale for its investigation in benign prostatic hyperplasia (BPH), erectile dysfunction (ED), and disorders related to social behavior, such as anxiety and autism spectrum disorder (ASD). This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate further research and development.

Introduction: The Oxytocin System and this compound

The nonapeptide hormone oxytocin (OT) and its receptor (OTR) are integral to a wide array of physiological and psychological processes. While classically known for its role in parturition and lactation, the OT system is also a key modulator of social bonding, sexual behavior, and smooth muscle contractility in various tissues[1][2]. The OTR is a G-protein coupled receptor (GPCR) predominantly coupled to Gαq/11 proteins, initiating a signaling cascade that leads to an increase in intracellular calcium and subsequent cellular responses[3].

This compound is a selective, brain-penetrant, small molecule antagonist of the OTR[1]. Its development has primarily focused on its potential to delay ejaculation by centrally modulating the ejaculatory reflex[1]. However, the presence of OTRs in other tissues and the complex role of oxytocin in various pathologies present compelling opportunities for expanding the therapeutic applications of this compound.

Molecular Pharmacology and Pharmacokinetics of this compound

This compound has demonstrated high affinity and selectivity for the human oxytocin receptor. In vitro studies have characterized its binding properties and functional antagonism, while pharmacokinetic studies in both preclinical models and humans have established its profile as a potential therapeutic agent.

In Vitro Pharmacology

This compound is a potent antagonist of the oxytocin receptor, with a base dissociation constant of 5.7 nmol/L against native human uterine smooth muscle cell OT receptors. It exhibits over 100-fold selectivity for the OTR over the structurally related human vasopressin V1a, V1b, and V2 receptors.

| Parameter | Value | Cell Line/System | Reference |

| Kb (base dissociation constant) | 5.7 nmol/L | Native human uterine smooth muscle cells | |

| Ki (inhibitor constant) | 9.5 nM | Not Specified | |

| IC50 | 23.2 nM | HEK293 cells (human OTR) | |

| Selectivity | >100-fold | Over human V1a, V1b, and V2 receptors |

Pharmacokinetics

Pharmacokinetic studies have been conducted in both rats and healthy human subjects, demonstrating good oral bioavailability and central nervous system (CNS) penetration.

Table 2.1: Preclinical Pharmacokinetics of this compound in Rats

| Parameter | Route | Dose | Value | Reference |

| Oral Bioavailability | p.o. | Not Specified | 63.82% |

Table 2.2: Clinical Pharmacokinetics of this compound in Healthy Male Subjects

| Parameter | Condition | Value | Reference |

| Tmax (median) | Fasted | 1-2 hours | |

| Tmax (median) | Fed | 3-6 hours | |

| Terminal Half-life | Multiple Doses | ~12 hours | |

| CSF Penetration | Single Dose | ~40% of unbound plasma concentrations |

Potential Therapeutic Applications Beyond Premature Ejaculation

Benign Prostatic Hyperplasia (BPH)

Rationale: The prostate gland expresses oxytocin receptors, and oxytocin is known to induce contractions of prostatic smooth muscle, which can contribute to lower urinary tract symptoms (LUTS) in BPH. An OTR antagonist like this compound could potentially relax the prostate and improve urinary flow.

Preclinical Evidence: A study utilizing live-imaging of human prostate tissue from BPH patients demonstrated that oxytocin significantly increased spontaneous multidirectional contractions. This compound not only prevented and counteracted these oxytocin-induced contractions but also exhibited an intrinsic activity of relaxing the prostatic tissue. This suggests that this compound could be a promising therapeutic option for BPH by targeting the dynamic component of bladder outlet obstruction.

Erectile Dysfunction (ED)

Rationale: The role of oxytocin in erectile function is complex. Centrally, oxytocin is known to have a pro-erectile effect, and its release is associated with sexual arousal. However, the peripheral effects of oxytocin on the corpus cavernosum are less clear. The potential for an OTR antagonist in ED is therefore not as straightforward as for BPH. It has been hypothesized that by modulating the ejaculatory process, an OTR antagonist might indirectly impact erectile function, though this remains to be robustly tested. Preclinical data suggests that oxytocin receptor antagonists can attenuate sexual motivation in male rats.

Current Status: There is currently no direct clinical evidence to support the use of this compound for the treatment of ED. The conflicting results from the premature ejaculation trials (PEPIX and PEDRIX) highlight the complexity of targeting the oxytocin system for sexual dysfunction. Further preclinical research is required to elucidate the specific role of OTR antagonism in erectile physiology before clinical development in this indication can be justified.

Social and Behavioral Disorders (Anxiety, Autism Spectrum Disorder)

Rationale: The oxytocin system is a critical regulator of social cognition, social memory, and anxiety-related behaviors. Dysregulation of this system has been implicated in the pathophysiology of autism spectrum disorder and anxiety disorders. While many therapeutic strategies have focused on the agonism of the OTR to enhance prosocial behaviors, there is a theoretical basis for the use of an antagonist in certain contexts. For instance, in conditions characterized by social hypersensitivity or aversion, antagonizing the OTR might be beneficial.

Preclinical Evidence: A recent preclinical study in mice investigated the role of this compound in a social trust task. The study found that while oxytocin enhances the acquisition of social trust, both oxytocin and this compound blocked the learning from a trust violation. This suggests that this compound can modulate social learning and memory, providing the first direct evidence of its potential in modulating social behaviors relevant to psychiatric disorders.

Experimental Protocols

In Vitro Assessment of OTR Antagonism

Objective: To determine the potency and selectivity of this compound at the human oxytocin receptor.

Methodology (based on Wayman et al., 2018):

-

Cell Culture: Human uterine smooth muscle cells (hUTsmcs) endogenously expressing the OTR, and HEK293 cells recombinantly expressing human OTR, V1a, V1b, or V2 receptors are cultured under standard conditions.

-

Calcium Mobilization Assay:

-

Cells are seeded in 96-well plates and grown to confluence.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

-

This compound is added at varying concentrations and incubated for a specified period.

-

An agonist (oxytocin or vasopressin) is added to stimulate the receptor.

-

Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

-

Data Analysis: The antagonist effect of this compound is quantified by measuring the inhibition of the agonist-induced calcium response. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation. The Schild regression analysis can be used to determine the pA2 value, which is a measure of the antagonist's affinity.

In Vivo Assessment of Ejaculatory Physiology in Anesthetized Rats

Objective: To evaluate the effect of this compound on the physiological parameters of ejaculation.

Methodology (based on Wayman et al., 2018):

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent (e.g., urethane).

-

Electromyography (EMG) Electrode Implantation: Bipolar EMG electrodes are implanted into the bulbospongiosus muscle to record ejaculatory muscle contractions.

-

Drug Administration: this compound or vehicle is administered intravenously (IV) as a bolus dose.

-

Induction of Ejaculation: Ejaculation is induced by the administration of a pro-ejaculatory agent such as apomorphine.

-

Data Acquisition and Analysis: The EMG signals are recorded, amplified, and filtered. The number and amplitude of the bulbospongiosus muscle bursts, characteristic of the ejaculatory response, are quantified and compared between the this compound-treated and vehicle-treated groups.

Ex Vivo Assessment of Human Prostate Tissue Contractility

Objective: To determine the effect of this compound on the contractility of human prostate tissue.

Methodology (based on Koslowa et al., 2021):

-

Tissue Preparation: Fresh human prostate tissue is obtained from patients undergoing transurethral resection of the prostate (TURP) with ethical approval and patient consent. The tissue is dissected into small explants.

-

Live-Cell Imaging: The prostate explants are placed in a perfusion chamber on a microscope stage and maintained in a physiological buffer.

-

Drug Application: The tissue is perfused with buffer containing vehicle, oxytocin, and/or this compound in a sequential manner.

-

Image Acquisition and Analysis: Time-lapse images of the prostate tissue are captured to visualize and quantify tissue contractions. A custom image analysis algorithm (e.g., "Wiggle Index") is used to measure the frequency and amplitude of multidirectional contractions.

-

Data Analysis: The contractile activity in response to oxytocin in the presence and absence of this compound is compared to baseline and vehicle controls.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

The canonical signaling pathway for the oxytocin receptor involves its coupling to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow for Preclinical Assessment of this compound in BPH

This diagram outlines the typical workflow for evaluating the potential of this compound in a preclinical model of BPH.

Caption: Preclinical Workflow for BPH Assessment.

Conclusion and Future Directions

This compound is a well-characterized, selective oxytocin receptor antagonist with a pharmacokinetic profile suitable for clinical development. While its journey began with a focus on premature ejaculation, the wealth of preclinical data, particularly in benign prostatic hyperplasia, strongly supports the expansion of its therapeutic investigation. The emerging evidence for its role in modulating social behavior opens up exciting, albeit complex, new avenues in the fields of psychiatry and neurology.

Future research should focus on:

-

Clinical Trials in BPH: Given the strong preclinical rationale, well-designed clinical trials are warranted to evaluate the efficacy and safety of this compound in patients with LUTS secondary to BPH.

-

Preclinical Models of Social and Anxiety Disorders: Further investigation of this compound in a wider range of animal models of anxiety, social deficit, and repetitive behaviors is crucial to build a stronger case for its potential in these indications.

-

Elucidation of Peripheral vs. Central Mechanisms: Differentiating the peripheral and central effects of this compound in various physiological processes will be key to understanding its full therapeutic potential and side-effect profile.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as the story of this compound continues to unfold beyond its initial application.

References

- 1. This compound, A Novel Brain-Penetrant, Selective Oxytocin Receptor Antagonist, Inhibits Ejaculatory Physiology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Oxytocin Antagonist this compound Fails to Prolong Intravaginal Ejaculatory Latency in Men with Lifelong Premature Ejaculation: Results of a Randomized, Double-Blind, Placebo-Controlled Phase IIb trial (PEDRIX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Therapeutic Potential of Cligosiban: A Selective Oxytocin Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cligosiban (formerly known as IX-01 and PF-3274167) is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] It was developed as a potential therapeutic agent for premature ejaculation (PE), a common male sexual dysfunction.[1][3] This technical guide provides a comprehensive overview of the history and development of this compound, detailing its mechanism of action, preclinical pharmacology, pharmacokinetics, and clinical trial outcomes. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of oxytocin receptor antagonism.

Introduction: The Rationale for Oxytocin Receptor Antagonism in Premature Ejaculation

Oxytocin (OT) is a neuropeptide hormone recognized for its role in social bonding, parturition, and lactation.[4] Emerging evidence has highlighted its significant involvement in the male reproductive system, particularly in the ejaculatory process. Both central and peripheral oxytocin receptors are implicated in mediating the complex physiological events leading to ejaculation. Centrally, oxytocinergic neurons originating in the paraventricular nucleus of the hypothalamus project to the spinal cord, where they modulate the spinal ejaculation generator. Peripherally, oxytocin contributes to smooth muscle contractions in the male reproductive tract.

This understanding of oxytocin's pro-ejaculatory effects provided the scientific rationale for investigating OTR antagonists as a potential treatment for premature ejaculation. The hypothesis was that by blocking the action of oxytocin, it would be possible to delay the ejaculatory reflex. This compound was designed as a brain-penetrant, selective OTR antagonist to test this hypothesis.

Preclinical Development

In Vitro Pharmacology: Potency and Selectivity

This compound's development was underpinned by its potent and selective antagonism of the human oxytocin receptor. In vitro studies demonstrated its high affinity for the receptor, with a base dissociation constant (pKi) of 5.7 nmol/L against native human uterine smooth muscle cell OT receptors. A key feature of this compound's pharmacological profile is its high selectivity for the OTR over the structurally related vasopressin receptors (V1a, V1b, and V2), which is crucial for minimizing potential off-target effects. This compound has demonstrated greater than 100-fold selectivity over these vasopressin receptor subtypes.

| Receptor Profile | Binding Affinity (pKi/nmol/L) | Selectivity vs. OTR |

| Oxytocin Receptor (OTR) | 5.7 | - |

| Vasopressin V1a Receptor | >100-fold lower than OTR | >100x |

| Vasopressin V1b Receptor | >100-fold lower than OTR | >100x |

| Vasopressin V2 Receptor | >100-fold lower than OTR | >100x |

| Table 1: In Vitro Receptor Binding Profile of this compound |

Preclinical Models of Ejaculation

The efficacy of this compound in modulating the ejaculatory process was evaluated in rodent models. These studies were critical in establishing the in vivo proof-of-concept for its therapeutic potential.

This model allows for the direct measurement of the physiological markers of ejaculation.

-

Animal Preparation: Male rats are anesthetized. Bipolar wire electrodes are chronically implanted into the bulbospongiosus (BS) and ischiocavernosus (IC) muscles to record electromyographic (EMG) activity.

-

Drug Administration: this compound (e.g., 0.9 mg/kg) or vehicle is administered intravenously (IV) as a bolus.

-

Induction of Ejaculation: Ejaculation is induced pharmacologically, for example, with the dopamine agonist apomorphine.

-

Data Acquisition and Analysis: EMG recordings are captured and analyzed to assess the burst pattern and contraction amplitude of the perineal muscles, which are characteristic of ejaculation.

In this model, this compound was shown to reduce the bulbospongiosus burst pattern and contraction amplitude associated with ejaculation, providing direct evidence of its inhibitory effect on the ejaculatory reflex.

This behavioral model assesses the ability of a compound to inhibit pharmacologically induced ejaculation.

-

Animal Acclimatization: Male rats are acclimated to the testing environment.

-

Drug Administration: this compound or vehicle is administered prior to the inducing agent.

-

Induction of Ejaculation: Apomorphine, a dopamine agonist known to induce ejaculation, is administered subcutaneously.

-

Behavioral Observation: The animals are observed for ejaculatory behaviors.

This compound demonstrated the ability to inhibit apomorphine-induced ejaculation in rats, further supporting its potential as a treatment for premature ejaculation.

Preclinical Pharmacokinetics and CNS Penetration

A critical requirement for a centrally acting agent targeting premature ejaculation is the ability to cross the blood-brain barrier. Preclinical studies in rats confirmed that this compound has good central nervous system (CNS) penetration. Following systemic administration, this compound was detected in the cerebrospinal fluid (CSF), indicating its ability to reach its target receptors in the brain and spinal cord. The oral bioavailability of this compound in rats was determined to be 63.82%.

| Parameter | Value | Species |

| Oral Bioavailability | 63.82% | Rat |

| Table 2: Preclinical Pharmacokinetic Parameter of this compound |

Clinical Development

This compound progressed to clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trials in Healthy Volunteers

Phase I studies in healthy male subjects were conducted to assess the safety and pharmacokinetic profile of this compound over a range of single and multiple doses.

This compound was found to be rapidly absorbed after oral administration, with maximum plasma concentrations (Tmax) typically reached within 1-2 hours under fasting conditions. The terminal half-life was approximately 12 hours, supporting the potential for both on-demand and once-daily dosing regimens. The presence of food was found to decrease the rate of absorption but increase the overall extent of absorption. Importantly, these studies confirmed the CNS penetration of this compound in humans, with CSF concentrations reaching approximately 40% of the unbound plasma concentrations.

| Pharmacokinetic Parameter | Value | Condition |

| Time to Maximum Concentration (Tmax) | 1-2 hours | Fasting |

| Terminal Half-life (t1/2) | ~12 hours | - |

| Effect of Food | Decreased rate, increased extent of absorption | Fed |

| CSF to Unbound Plasma Ratio | ~40% | - |

| Table 3: Summary of this compound Pharmacokinetics in Healthy Male Volunteers |

This compound was generally well-tolerated in healthy volunteers at all doses tested. There was no evidence of significant safety concerns, and the side-effect profile was comparable to placebo.

Phase II Clinical Trials in Patients with Premature Ejaculation

Two key Phase II clinical trials, PEPIX and PEDRIX, were conducted to evaluate the efficacy of this compound in men with lifelong premature ejaculation. These trials, however, yielded conflicting results.

The PEPIX study was a randomized, double-blind, placebo-controlled, proof-of-concept trial designed to assess the efficacy and safety of flexibly dosed this compound (400-800 mg) taken on-demand before sexual activity.

Experimental Workflow: PEPIX Trial

A simplified workflow of the PEPIX clinical trial.

The results of the PEPIX trial were positive, showing that this compound significantly prolonged the Intravaginal Ejaculatory Latency Time (IELT) compared to placebo. The mean increase in IELT from baseline was 61.0 seconds for the this compound group, which was 3.6-fold greater than the 16.4-second increase observed in the placebo group. Statistically significant improvements were also seen in patient-reported outcomes, including ejaculatory control and personal distress.

| Outcome Measure | This compound | Placebo | p-value |

| Mean Increase in IELT (seconds) | 61.0 | 16.4 | 0.0086 |

| Fold Change in IELT from Baseline | 1.9 | 1.0 | 0.0079 |

| Table 4: Key Efficacy Outcomes of the PEPIX Trial |

The PEDRIX trial was a larger Phase IIb study with a similar design to PEPIX but evaluated three fixed doses of this compound (400 mg, 800 mg, and 1200 mg).

Experimental Workflow: PEDRIX Trial

A simplified workflow of the PEDRIX clinical trial.

In contrast to the PEPIX trial, the PEDRIX study did not meet its primary endpoint. There were no clinically or statistically significant differences in the change in geometric mean IELT between any of the this compound dose groups and placebo. Similarly, no significant improvements were observed in the secondary patient-reported outcome measures. This compound was well-tolerated in this study, with a side-effect profile similar to placebo. The reasons for the discrepant results between the PEPIX and PEDRIX trials are not fully understood but may be related to differences in study design, such as the flexible versus fixed-dosing regimens.

| Treatment Group | Number of Patients with at Least One TEAE (%) |

| Placebo | 18 (29.5) |

| This compound 400 mg | 19 (31.1) |

| This compound 800 mg | 17 (27.9) |

| This compound 1200 mg | 20 (32.8) |

| Table 5: Overview of Treatment-Emergent Adverse Events (TEAEs) in the PEDRIX Trial |

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by competitively blocking the oxytocin receptor, a G-protein coupled receptor (GPCR). In the context of ejaculation, the binding of oxytocin to its receptor in the central nervous system is believed to trigger a signaling cascade that ultimately leads to the activation of the spinal ejaculation generator. By preventing this initial binding, this compound inhibits the downstream signaling required for the ejaculatory reflex.

Proposed signaling pathway of oxytocin receptor activation and its inhibition by this compound in the context of ejaculation.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective oxytocin receptor antagonist with demonstrated CNS penetration. Preclinical studies provided a strong rationale for its development as a treatment for premature ejaculation. While the initial Phase IIa (PEPIX) clinical trial showed promising efficacy, the subsequent Phase IIb (PEDRIX) trial failed to confirm these findings, leading to a halt in its development for this indication.

Despite the disappointing results in the treatment of premature ejaculation, the development of this compound has provided valuable insights into the role of the oxytocin system in male sexual function. The conflicting clinical trial outcomes highlight the complexities of translating preclinical findings to clinical efficacy and underscore the importance of trial design in evaluating treatments for subjective conditions like premature ejaculation.

Future research could explore the potential of this compound in other indications where oxytocin receptor antagonism may be beneficial. The well-defined pharmacological and pharmacokinetic profile of this compound makes it a valuable tool for further investigating the physiological roles of the oxytocin system.

References

- 1. The Oxytocin Antagonist this compound Prolongs Intravaginal Ejaculatory Latency and Improves Patient-Reported Outcomes in Men with Lifelong Premature Ejaculation: Results of a Randomized, Double-Blind, Placebo-Controlled Proof-of-Concept Trial (PEPIX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of ejaculation by the non-peptide oxytocin receptor antagonist GSK557296: a multi-level site of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, A Novel Brain-Penetrant, Selective Oxytocin Receptor Antagonist, Inhibits Ejaculatory Physiology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxytocin Influences Male Sexual Activity via Non-synaptic Axonal Release in the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Cligosiban in Rodent Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cligosiban, a novel, potent, and selective oxytocin receptor (OTR) antagonist, has demonstrated significant central nervous system (CNS) penetration and pharmacological activity in rodent models.[1][2] This technical guide provides an in-depth summary of the pharmacodynamics of this compound, focusing on its activity in preclinical rodent studies. The information presented herein is intended to support further research and development of OTR antagonists for various therapeutic applications.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data regarding the pharmacodynamics of this compound in rodent models.

Table 1: In Vitro Receptor Binding and Selectivity

| Parameter | Species/System | Value | Reference |

| Base Dissociation Constant (Kb) | Native human uterine smooth muscle cell OT receptors | 5.7 nmol/L | [1][2] |

| Antagonistic Potency | Human recombinant and rat native OT receptors (including neuronal) | Similar to human uterine OT receptors | [1] |

| Selectivity over Vasopressin Receptors | Human V1A, V1B, and V2 receptors | >100-fold |

Table 2: In Vivo Efficacy in Anesthetized Rat Models

| Model | Dose and Route | Key Findings | Reference |

| Electromyography of Ejaculatory Physiology | 0.9 mg/kg, IV bolus | Reduced bulbospongiosum burst pattern and contraction amplitude associated with ejaculation. | |

| CNS Neuronal Firing | 0.9 mg/kg, IV bolus | Modulated the OT-mediated response in the nucleus tractus solitarius. | |

| Apomorphine-Induced Ejaculation | Same dosing regimen as above | Inhibited apomorphine-induced ejaculation. |

Table 3: Pharmacokinetic Properties in Rats

| Parameter | Route of Administration | Finding | Reference |

| CNS Penetration | Intravenous (IV) infusion | Good CNS penetration, with cerebrospinal fluid concentrations approximately 40% of unbound plasma concentrations. | |

| Oral Bioavailability | Oral | 63.82% |

Key Experimental Protocols

Detailed methodologies for the pivotal in vivo rodent studies are outlined below. All experiments were reported to comply with United Kingdom legislation and underwent local ethical review.

Anesthetized Rat Electromyography Model of Ejaculatory Physiology

This model assesses the physiological expression of ejaculation by monitoring the activity of the bulbospongiosum muscle.

-

Animal Model: Anesthetized male rats.

-

Procedure:

-

Rats are anesthetized.

-

Electromyography (EMG) electrodes are placed in the bulbospongiosum muscle to record electrical activity.

-

A pro-ejaculatory agent, such as apomorphine, is administered to induce ejaculation.

-

This compound (0.9 mg/kg) is administered as an intravenous bolus prior to the pro-ejaculatory challenge.

-

EMG recordings are analyzed to measure the burst pattern and contraction amplitude of the bulbospongiosum muscle during the ejaculatory response.

-

-

Outcome Measures: Functional measures of ejaculatory physiology, specifically the reduction in the characteristic EMG burst pattern and contraction amplitude associated with ejaculation.

Anesthetized Rat CNS Neuronal Firing Model

This model evaluates the ability of this compound to modulate oxytocin-mediated neuronal activity in a specific brain region.

-

Animal Model: Anesthetized male rats.

-

Procedure:

-

Rats are anesthetized.

-

An electrode is stereotactically implanted in the nucleus tractus solitarius (NTS), a brain region known to be responsive to oxytocin.

-